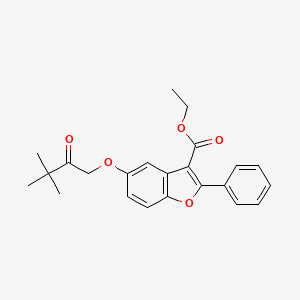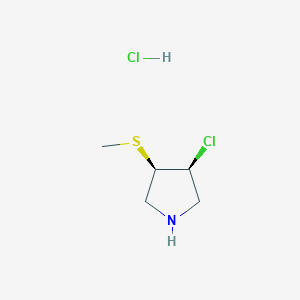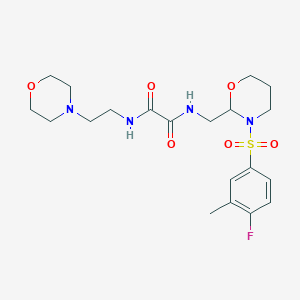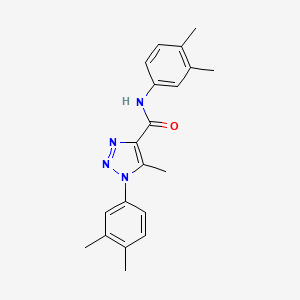![molecular formula C8H15NO2 B2585206 2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanol CAS No. 99969-71-8](/img/structure/B2585206.png)
2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanol” is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound has been a subject of research due to its biological activities. Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of this compound is derived from the 8-azabicyclo[3.2.1]octane scaffold . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Scientific Research Applications
Catalysis and Organic Synthesis
Alcohol Oxidation
8-Azabicyclo[3.2.1]octan-8-ol (ABOOL) and its homologues have been identified as efficient catalysts for the oxidation of secondary alcohols to ketones using molecular oxygen in ambient air and copper cocatalysts at room temperature. These compounds are synthesized from commercially available materials, highlighting their potential in sustainable chemical processes (Toda et al., 2023).
Efficient Synthesis
A detailed four-step synthesis process for creating 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride from 5-hydroxymethyl-2-furfuraldehyde has been documented. This process emphasizes the importance of controlling reaction conditions to avoid impurities and enhance yield (Connolly et al., 2010).
Synthesis of Active Metabolites
The stereoselective synthesis of a potent PI3 kinase inhibitor's active metabolite showcases the application of these bicyclic compounds in the development of pharmaceutical agents. The synthesis involves specific hydroboration and stereochemical determination, demonstrating the compounds' versatility in complex organic syntheses (Chen et al., 2010).
Material Science and Polymerization
- Ring-Opening Polymerization: Novel bicyclic oxalactams, including 2-oxa-5-azabicyclo[2.2.2]octan-6-one, have been synthesized and subjected to anionic ring-opening polymerization to produce polyamides with unique structural features. This research highlights the potential of these compounds in creating new materials with specific properties (Okada et al., 1990).
Marine Natural Products and Bioactive Compounds
- Synthesis of Marine Natural Products: The synthesis of tricyclic epoxy alcohols from functionalized 8-oxabicyclo[3.2.1]oct-6-en-3-one illustrates the application of these compounds in mimicking complex marine natural products. This approach provides insights into the synthesis of biologically active compounds and their potential applications in drug discovery (Proemmel et al., 2002).
Aerobic Oxidation
- Aerobic Oxidation of Alcohols: The development of a new catalyst system for the efficient aerobic oxidation of primary and secondary alcohols to aldehydes and ketones highlights the role of these compounds in facilitating green chemistry reactions. This method uses ambient air as the oxidant and operates at room temperature, showcasing an environmentally friendly approach to important chemical transformations (Wang et al., 2016).
Future Directions
Mechanism of Action
The 8-azabicyclo[3.2.1]octane scaffold has been applied as a key synthetic intermediate in several total syntheses . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .
Biochemical Analysis
Biochemical Properties
2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanol plays a crucial role in biochemical reactions, particularly in the synthesis of tropane alkaloids. These alkaloids are known for their wide array of biological activities, including interactions with enzymes and proteins. The compound interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and thereby affecting neurotransmitter levels in the nervous system . Additionally, it can bind to various receptors, including nicotinic acetylcholine receptors, modulating their activity and influencing signal transduction pathways.
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the activity of nicotinic acetylcholine receptors, leading to changes in neurotransmitter release and synaptic plasticity . In cancer cells, the compound exhibits cytotoxic activity, particularly against glioblastoma, medulloblastoma, and hepatocellular carcinoma cell lines . This cytotoxic effect is likely due to its ability to interfere with cell cycle progression and induce apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to acetylcholinesterase and butyrylcholinesterase, inhibiting their enzymatic activity and leading to increased levels of acetylcholine in the synaptic cleft . This inhibition results in prolonged neurotransmitter signaling and enhanced synaptic transmission. Additionally, the compound interacts with nicotinic acetylcholine receptors, altering their conformation and modulating ion channel activity . These interactions can lead to changes in gene expression and cellular metabolism, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and oxygen . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase activity and persistent changes in gene expression . These long-term effects are particularly relevant in the context of chronic exposure and therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits therapeutic effects, such as enhanced cognitive function and reduced tumor growth . At higher doses, it can cause toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are likely due to the compound’s ability to disrupt normal cellular processes and induce oxidative stress.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism and detoxification . The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites that can be further conjugated and excreted . These metabolic processes are essential for the compound’s clearance from the body and its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it can accumulate in certain tissues, such as the liver and brain, where it can have prolonged effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and can be transported into the nucleus, where it can influence gene expression . Additionally, it can interact with mitochondrial membranes, affecting mitochondrial function and cellular energy metabolism . These subcellular interactions are essential for the compound’s overall biological activity and therapeutic potential.
Properties
IUPAC Name |
2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-4-3-9-5-7-1-2-8(6-9)11-7/h7-8,10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOGPBDBVGVCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-methoxy-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2585126.png)

![6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride](/img/structure/B2585129.png)
![(E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide](/img/structure/B2585130.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2585134.png)
![6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2585136.png)

![3-butyl-8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2585140.png)
![2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B2585141.png)



